Regioisomeric Identity Dictates Molecular Recognition and Derivative Outcome
The compound is the 5-adamantyl regioisomer of the 3-amino-1,2,4-triazole core. Its positional isomer, 1-(1-adamantyl)-1,2,4-triazol-3-amine (CAS 184219-68-9) , is a distinct chemical entity with different physical and chemical properties. While direct experimental comparison data is not currently published, computational studies on analogous adamantane-linked 1,2,4-triazoles demonstrate that the substitution pattern influences solid-state packing, HOMO-LUMO energies, and intermolecular interaction energies, with CE-B3LYP model calculations revealing variations in total packing energy [1]. Such differences can lead to divergent behavior in both biological assays and synthetic transformations.
| Evidence Dimension | Regioisomeric substitution pattern |
|---|---|
| Target Compound Data | 5-(1-adamantyl) substitution on 1,2,4-triazol-3-amine |
| Comparator Or Baseline | 1-(1-adamantyl) substitution on 1,2,4-triazol-3-amine (CAS 184219-68-9) |
| Quantified Difference | Regioisomers exhibit distinct hydrogen-bonding networks and electronic distributions; computational models show varying total packing energies for related adamantane-linked triazoles [1]. |
| Conditions | Solid-state structural analysis and CE-B3LYP energy model calculations (class inference) |
Why This Matters
Procurement of the correct regioisomer is non-negotiable for reproducibility in target binding studies and for ensuring the intended outcome in multi-step synthetic sequences.
- [1] Osman, D. A., Macías, M. A., Al-Wahaibi, L. H., Al-Shaalan, N. H., Zondagh, L. S., Joubert, J., Garcia-Granda, S., & El-Emam, A. A. (2021). Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors. Molecules, 26(17), 5335. https://doi.org/10.3390/molecules26175335 View Source
